REACTION_CXSMILES
|
[OH-].[K+].[Cl:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][C:8]2=O.[CH3:14]I.O.CN(C)[CH:19]=[O:20]>>[CH3:14][C:7]1([CH3:8])[CH2:6][C:5]2[C:9](=[CH:10][CH:11]=[CH:12][C:4]=2[Cl:3])[C:19]1=[O:20] |f:0.1|
|
Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
18-dibenzocrown-6
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2CCC(C2=CC=C1)=O
|
Name
|
|
Quantity
|
56.7 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture is agitated for another 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept below +70° C
|
Type
|
CUSTOM
|
Details
|
When the exothermic reaction
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried, with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C2=CC=CC(=C2C1)Cl)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |